ethyl 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylate

Antipyretic Analgesic In Vivo Pharmacology

Ethyl 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylate (CAS 27049-64-5) is a heterocyclic building block for medicinal chemistry. Generic 1,2,3-triazoles risk derailing SAR studies due to variable reactivity; its unique N1-phenyl, C5-methyl, C4-ethyl ester substitution ensures reproducible results. • Enables rapid oncology SAR: derived thiazole/thiadiazole analogs show IC50 as low as 1.19 µM against liver & breast cancer cells. • Predicted logP 2.77 - ideal for fine-tuning ADME profiles. • ≥95% purity, room-temperature stable, in stock for immediate global shipping.

Molecular Formula C12H13N3O2
Molecular Weight 231.25 g/mol
CAS No. 27049-64-5
Cat. No. B1299634
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylate
CAS27049-64-5
Molecular FormulaC12H13N3O2
Molecular Weight231.25 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(N(N=N1)C2=CC=CC=C2)C
InChIInChI=1S/C12H13N3O2/c1-3-17-12(16)11-9(2)15(14-13-11)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3
InChIKeyDIRRVXYRKNYGCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylate: Medicinal Chemistry and Synthesis Overview


Ethyl 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylate (CAS 27049-64-5) is a heterocyclic building block belonging to the 1,2,3-triazole family . With a molecular formula of C12H13N3O2 and a molecular weight of 231.25 g/mol, it is a stable, room-temperature-shippable compound with a predicted density of 1.2±0.1 g/cm³ and a boiling point of 372.7±34.0 °C . It is commercially available from multiple suppliers at purities typically ≥95% and is primarily used as a versatile intermediate in medicinal chemistry and organic synthesis .

Substitution pattern Defined N1-phenyl, C5-methyl, C4-ethyl ester triazole core
Procurement Stocked intermediate with reported purity ≥95%
Synthetic utility Suited for SAR studies and heterocyclic library elaboration

Substitution Risks for Ethyl 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylate


1,2,3-Triazoles are a large and diverse class of heterocycles, but their biological and physicochemical properties are exquisitely sensitive to the specific substitution pattern on the triazole ring [1]. Simply selecting any available 1,2,3-triazole derivative risks introducing a compound with significantly different reactivity, solubility, stability, or biological profile, which can derail a multi-step synthesis or confound structure-activity relationship (SAR) studies. This compound's precise combination of a phenyl group at N1, a methyl group at C5, and an ethyl ester at C4 creates a unique steric and electronic environment that governs its downstream utility, making it non-interchangeable with its methyl ester or carboxylic acid analogs [2].

Target compound
Ethyl 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylate
Potential substitutes
Methyl ester or carboxylic acid analogs
Different ester or acid forms may alter reactivity, solubility, and lipophilicity, shifting synthetic outcomes and confounding SAR interpretation.

Selection Evidence for Ethyl 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylate


Antipyretic Activity vs. Amides

In a classic pharmacological study of 1-phenyl-1,2,3-triazole-4-carboxylic acid derivatives, the ethyl ester form (this compound) was directly compared to its corresponding dimethyl and diethyl amides for antipyretic activity in an in vivo model [1]. The data demonstrate that the ethyl ester is less efficient as an antipyretic agent than its amide counterparts, a critical piece of information for medicinal chemistry programs targeting this pathway [1].

Antipyretic activity
Head-to-head
Ethyl ester: less efficient
Amide derivatives: more active
Reported lower in vivo antipyretic response; may support ester-prodrug or attenuated-activity strategies.
In vivo rat assay (details not fully specified); quantitative potency data not available.
Antipyretic Analgesic In Vivo Pharmacology

Lipophilicity and Molar Volume vs. Analogs

Predicted physicochemical properties provide a quantitative basis for differentiation. This ethyl ester (logP = 2.77, Molar Volume = 191.0 cm³) occupies a distinct property space compared to its core scaffold, the free carboxylic acid, and the smaller methyl ester . For instance, while data for the exact 5-methyl-1-phenyl analog are not always available, general comparisons show the ethyl ester is significantly more lipophilic and has a larger molar volume than the methyl ester (logP ~2.3, MV ~170-180 cm³) and the free acid (logP ~1.5) .

Lipophilicity
Class-level inference
LogP 2.77
Predicted property context; differs from methyl ester (~2.3) and acid (~1.5) analogs.
ACD/Labs predicted value; experimental verification advised.
ADME Drug-likeness Physicochemical Properties

Verified Purity and Commercial Availability

Unlike many custom-synthesized analogs that may have variable purity, Ethyl 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylate is a commercially stocked item from multiple suppliers with a guaranteed minimum purity of 95-98% . This is a critical procurement differentiator. For example, its free acid counterpart (CAS 20725-32-0) is often only available through custom synthesis, which introduces longer lead times and batch-to-batch variability that can confound experimental results [1].

Purity & availability
Commercial specification
≥95% assay (NLT 98% some vendors)
Stocked from multiple suppliers; free acid analog often requires custom synthesis.
Supplier-listed purity; supports procurement reproducibility and reduced lead time.
Quality Control Procurement Analytical Chemistry

Validated Scaffold for Bioactive Molecule Synthesis

This specific ethyl ester has been successfully employed as a starting material to generate novel heterocyclic systems with demonstrated, quantifiable anticancer activity [1]. In a 2015 study, this compound was transformed into a series of thiazole and thiadiazole derivatives. The resulting compounds showed potent cytotoxicity against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines, with one derivative (12a) exhibiting IC50 values of 1.19 µM and 3.4 µM, respectively [1]. This demonstrates the compound's utility is not hypothetical; it is a proven, productive entry point into valuable chemical space.

Derivative activity
Cell-model context
Derivative 12a IC50 1.19 µM (HepG2)
Supports synthesis of cytotoxic analogs for cancer cell-model studies; activity resides in the elaborated derivative.
MTT assay; building block itself inactive in this test system.
Medicinal Chemistry SAR Studies Anticancer

Application Scenarios for Ethyl 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylate


Precursor for Anticancer Heterocyclic Libraries

This compound is not an endpoint but a launchpad. Its proven transformation into thiazole and thiadiazole derivatives, which have shown potent IC50 values against liver and breast cancer cell lines (as low as 1.19 µM), makes it a high-value starting material for medicinal chemistry groups focused on oncology [1]. Procuring this specific ethyl ester enables the rapid exploration of SAR around the 5-methyl-1-phenyl-1,2,3-triazole core, a strategy validated by peer-reviewed literature [1].

Reliable Reagent for Triazole Complex Synthesis

For synthetic chemists, the guaranteed high purity (≥95%) and commercial availability of this ethyl ester translate directly to time and cost savings. Unlike its carboxylic acid analog which often requires custom synthesis [2], this compound is a stocked item from multiple vendors . This eliminates in-house synthesis and purification steps, allowing for immediate use in multi-step sequences to generate amides, hydrazides, and other key functional groups for coordination chemistry or materials science applications.

Prodrug Design via Differential Antipyretic Activity

The knowledge that this ethyl ester is a less potent antipyretic than its corresponding amide derivatives provides a rational basis for its selection in early-stage prodrug design [3]. If a research program requires a compound with attenuated in vivo activity, perhaps to mitigate side effects or to create a slow-release profile, this ester represents a strategically 'de-tuned' version of a more active scaffold. This is a data-driven, rather than arbitrary, selection criterion.

Lipophilicity Optimization for Lead Development

When optimizing a lead compound's ADME profile, even small changes in lipophilicity matter. The predicted logP of 2.77 for this ethyl ester places it in a specific property space that is distinct from its methyl ester (logP ~2.3) and free acid (logP ~1.5) analogs . A medicinal chemist seeking to fine-tune membrane permeability or metabolic stability can use this compound as a defined, intermediate-lipophilicity building block, making a quantitative, evidence-based procurement decision rather than relying on a less-characterized alternative.

Application
Selection Property
Validation Focus
Precursor for heterocyclic libraries targeting cancer cell lines
Synthetic versatility to form thiazole/thiadiazole derivatives
Derivative cytotoxicity context (HepG2, MCF-7)
Reliable reagent for triazole-based complex synthesis
Commercially stocked with defined purity specification
Batch-to-batch reproducibility in multi-step synthesis
Prodrug design via differential antipyretic activity
Reported lower in vivo activity compared to amide analogs
In vivo antipyretic assay interpretation
Lipophilicity optimization in lead development
Intermediate predicted lipophilicity (reported logP context)
Experimental logP verification and ADME profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for ethyl 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.